Deutetrabenazine metabolite M1

Description

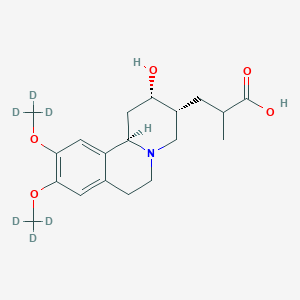

Structure

3D Structure

Properties

CAS No. |

1778697-55-4 |

|---|---|

Molecular Formula |

C19H27NO5 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

3-[(2S,3R,11bR)-2-hydroxy-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C19H27NO5/c1-11(19(22)23)6-13-10-20-5-4-12-7-17(24-2)18(25-3)8-14(12)15(20)9-16(13)21/h7-8,11,13,15-16,21H,4-6,9-10H2,1-3H3,(H,22,23)/t11?,13-,15-,16+/m1/s1/i2D3,3D3 |

InChI Key |

YKUYTZDBKXGBRU-KXZLISBASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@@H]([C@@H](CN3CCC2=C1)CC(C)C(=O)O)O)OC([2H])([2H])[2H] |

Canonical SMILES |

CC(CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Steps for Deuterated Compounds

The preparation of deuterated compounds often involves:

- Methylation with Deuterated Reagents: For example, using deuterated methanol (CD3OD or CD3OH) to introduce deuterium into the molecule.

- Cyclization: Intermediate compounds are cyclized under dehydrating conditions to form target structures.

- Reduction: Final reduction steps yield the desired compound.

Example: Synthesis of Deutetrabenazine

The synthesis of deutetrabenazine follows these steps:

- Methylation: Reacting N-(2-(3,4-dihydroxyphenyl)-ethyl)-formamide with deuterated methanol to obtain d6-N-(2-(3,4-dimethoxyphenyl)-ethyl)-formamide.

- Cyclization: Converting this intermediate into d6-6,7-dimethoxy-3,4-dihydroisoquinoline through cyclization.

- Final Reaction: Reacting the cyclized intermediate with specific reagents to produce deutetrabenazine.

These methods highlight the importance of using deuterium-labeled precursors and optimized reaction conditions.

Challenges in Synthetic Preparation

The preparation of deuterated metabolites like M1 faces several challenges:

- Purity Issues: Deuterated reagents can lead to mixtures of secondary and tertiary products, requiring extensive purification.

- Cost of Deuterated Precursors: High costs associated with reagents like CD3OD limit large-scale synthesis.

- Specificity: Achieving selective formation of M1 without other metabolites is difficult due to competing pathways.

Industrial Considerations

For industrial-scale production:

- Automated systems and stringent quality control measures are employed to ensure consistency.

- Reaction conditions are optimized for yield and efficiency, particularly when working with expensive deuterated reagents.

Data Table: Key Steps in Related Deuterated Compound Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Methylation | Deuterated methanol (CD3OD), base | Formation of d6-N-(2-(3,4-dimethoxyphenyl)-ethyl)-formamide |

| Cyclization | Dehydrating agents | Formation of d6-dimethoxyisoquinoline |

| Reduction | Palladium on carbon (Pd/C) catalyst | Final reduced product |

Chemical Reactions Analysis

Metabolic Pathway of Deutetrabenazine

Deutetrabenazine undergoes extensive hepatic metabolism, primarily by carbonyl reductase, to form α-HTBZ and β-HTBZ. These metabolites are further metabolized by cytochrome P450 enzymes, mainly CYP2D6, with minor contributions from CYP1A2 and CYP3A4/5 . The formation of M1 and M4 metabolites occurs through subsequent metabolic steps, although M1 is not a major metabolite and does not exhibit significant pharmacological activity .

Metabolic Fate of M1

M1 is a substrate for the organic anion transporter 3 (OAT3), but its clinical relevance is considered low due to its lack of significant pharmacological activity . The metabolic fate of M1 involves its potential conjugation and excretion, similar to other metabolites of deutetrabenazine, primarily through urinary elimination .

Data Table: Pharmacokinetic Parameters of Deutetrabenazine Metabolites

References:

- Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) in Healthy Volunteers.

- Deutetrabenazine: Uses, Interactions, Mechanism of Action.

- Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect.

- FDA Clinical Pharmacology Review for Deutetrabenazine.

- Australian Public Assessment Report for Deutetrabenazine.

- Deutetrabenazine: uses, dosing, warnings, adverse effects.

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

The unique deuteration in Deutetrabenazine alters its metabolic pathway, resulting in a prolonged half-life and increased systemic exposure to active metabolites. This modification slows down the metabolism of α-HTBZ and β-HTBZ, leading to a more favorable pharmacokinetic profile compared to non-deuterated tetrabenazine . The mechanism by which M1 exerts its effects involves the inhibition of the vesicular monoamine transporter 2, thereby reducing presynaptic dopamine levels and alleviating symptoms associated with hyperactive dopaminergic transmission .

Scientific Research Applications

The applications of Deutetrabenazine metabolite M1 span several domains:

Clinical Pharmacology

- Therapeutic Efficacy : Clinical trials have demonstrated significant improvements in chorea symptoms among patients treated with deutetrabenazine, highlighting its effectiveness in managing involuntary movements .

- Safety Profile : The improved pharmacokinetics allow for reduced dosing frequency and lower peak plasma concentrations, which may decrease the risk of adverse effects compared to traditional therapies .

Neuroscience Research

- Neurotransmitter Regulation : Studies utilize M1 to explore its impact on neurotransmitter dynamics within neuronal circuits, particularly in conditions characterized by dopaminergic dysregulation .

- Mechanistic Studies : Research into the biochemical pathways influenced by M1 aids in understanding its role in modulating neurodegenerative processes associated with Huntington's disease.

Pharmaceutical Development

- Drug Formulation : M1's properties are leveraged in the formulation of new therapeutic agents aimed at enhancing efficacy while minimizing side effects .

- Comparative Studies : Research comparing M1 with other VMAT2 inhibitors like valbenazine provides insights into optimizing treatment strategies for tardive dyskinesia .

Case Study 1: First-HD Trial

In a randomized controlled trial (First-HD), deutetrabenazine significantly reduced chorea scores from baseline compared to placebo, demonstrating an average improvement of 2.5 points on the Unified Huntington's Disease Rating Scale. This study underscored the clinical benefits of M1 in real-world settings .

Case Study 2: Long-term Safety Study

A follow-up open-label study evaluated long-term safety and efficacy among patients transitioning from tetrabenazine to deutetrabenazine. Results indicated sustained improvements in motor function without an increase in adverse events, reinforcing the safety profile associated with M1 .

Data Tables

| Application Area | Specific Use Cases | Outcomes |

|---|---|---|

| Clinical Pharmacology | Treatment of chorea | Significant symptom reduction |

| Neuroscience Research | Dopamine regulation studies | Insights into neurotransmitter dynamics |

| Pharmaceutical Development | New drug formulations | Enhanced efficacy with fewer side effects |

Mechanism of Action

Deutetrabenazine metabolite M1 exerts its effects by inhibiting the vesicular monoamine transporter 2, which is responsible for the uptake of neurotransmitters like dopamine into synaptic vesicles. By blocking this transporter, the metabolite reduces the levels of presynaptic dopamine, leading to decreased neurotransmitter release and alleviation of symptoms associated with hyperactive dopaminergic transmission, such as chorea in Huntington’s disease.

Comparison with Similar Compounds

Tetrabenazine vs. Deutetrabenazine

Both drugs undergo rapid reduction by carbonyl reductase to active α-HTBZ and β-HTBZ, followed by CYP2D6-mediated O-demethylation to inactive O-desmethyl metabolites (e.g., sulfated or glucuronidated forms) . Deutetrabenazine’s deuterium substitution at methoxy groups slows O-demethylation, reducing inactive metabolite formation and increasing exposure to active α/β-HTBZ (Table 1) . This kinetic isotope effect shifts metabolism toward alternative pathways, such as oxidation, leading to higher levels of M1 and mono-hydroxy metabolite M4 in deutetrabenazine compared to tetrabenazine .

Valbenazine

Its once-daily dosing is enabled by a longer half-life (~20 hours), whereas deutetrabenazine’s twice-daily regimen reflects the shorter half-life of its active metabolites (15–18 hours) .

Pharmacokinetic and Clinical Implications

- Active Metabolites : Deutetrabenazine’s deuterated α/β-HTBZ metabolites exhibit 2-fold higher systemic exposure (AUC) and prolonged half-lives compared to tetrabenazine, enabling lower dosing frequency and reduced peak-trough fluctuations .

- M1 Excretion : M1’s direct urinary excretion (without further metabolism) minimizes drug-drug interaction risks, unlike α/β-HTBZ, which are CYP2D6 substrates .

- Safety : Deutetrabenazine’s attenuated CYP2D6 metabolism reduces adverse effects (e.g., depression, parkinsonism) linked to high plasma fluctuations in tetrabenazine .

Structural and Functional Differences

- M1 vs. O-Desmethyl Metabolites : M1 is a terminal oxidation product, while O-desmethyl metabolites undergo conjugation. M1’s formation is independent of CYP2D6, making it a marker of alternative metabolic pathways in deutetrabenazine .

- M1 vs. M4: M4 (mono-hydroxy metabolite) accounts for 12.9% of deutetrabenazine’s plasma radioactivity, compared to 15.6% for tetrabenazine. Both M1 and M4 are oxidation products, but M4 undergoes further biotransformation .

Q & A

Q. How can in silico tools improve the prediction of M1’s tissue distribution and metabolite stability?

- Tools : Use physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) parameterized with logP, pKa, and blood-to-plasma ratios. Validate against tissue biopsy data from preclinical models .

- Machine Learning : Train neural networks on structural analogs to predict deuterium’s impact on metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.